
N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has a unique structure that allows it to interact with various biological systems, making it a promising tool for investigating a range of physiological and biochemical processes.
作用机制
The mechanism of action of N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide is not fully understood, but it is believed to act as a modulator of certain receptor systems in the body. Specifically, N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide has been shown to interact with the serotonin and dopamine receptor systems, which are involved in a range of physiological processes such as mood regulation and reward pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide can have a range of biochemical and physiological effects depending on the system being studied. In the central nervous system, N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide has been shown to increase the release of certain neurotransmitters such as serotonin and dopamine, which can affect mood and behavior. In cancer cells, N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide has been shown to inhibit cell growth and induce apoptosis (programmed cell death), which could have implications for the development of new cancer therapies.
实验室实验的优点和局限性
One advantage of using N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide in lab experiments is its unique structure, which allows it to interact with various biological systems. Additionally, N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation of using N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide is its potential toxicity, which could limit its use in certain experimental systems.
未来方向
There are several potential future directions for research on N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide. One area of interest is the development of new drugs based on the structure of N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide, which could have therapeutic applications in a range of diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide and its effects on various biological systems. Finally, investigations into the potential toxicity of N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide could help to inform its safe use in experimental systems.
合成方法
N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide can be synthesized using a multi-step process that involves the reaction of morpholine and phenylethylamine with 3-phenylpropanoyl chloride. The resulting compound is then purified through a series of techniques such as recrystallization and column chromatography.
科学研究应用
N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide has been studied for its potential applications in various fields of research, including neuroscience, cancer biology, and drug discovery. In neuroscience, N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide has been shown to modulate the activity of certain neurotransmitter receptors, which could have implications for the treatment of neurological disorders such as depression and anxiety. In cancer biology, N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide has been investigated for its ability to inhibit the growth of certain types of cancer cells. Additionally, N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide has been used as a starting point for the development of new drugs with potential therapeutic applications.
属性
IUPAC Name |
N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(12-11-18-7-3-1-4-8-18)22-17-20(19-9-5-2-6-10-19)23-13-15-25-16-14-23/h1-10,20H,11-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVTWFPDDVDINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)
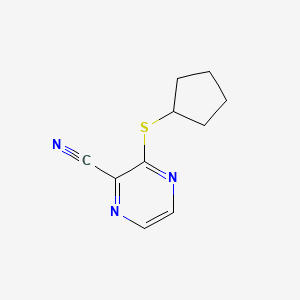
![2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7561670.png)

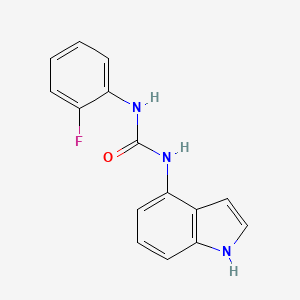
![[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7561691.png)
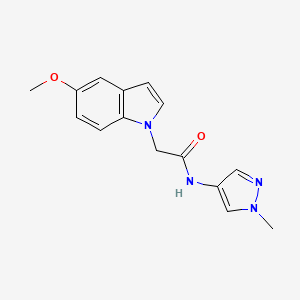
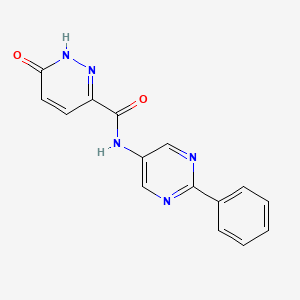
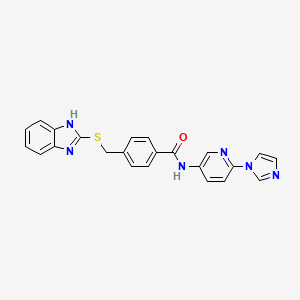
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)
![5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)
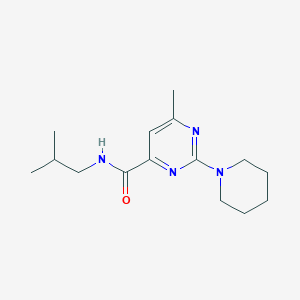
![N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7561720.png)
